N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The cyclohexanecarboxamide moiety is attached to the benzofuran ring at position 3. The methoxy group enhances electron-donating properties, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJPDMCGLMTPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride to form benzofuran. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the amidation of the benzofuran derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The benzofuran core is known to interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran-carboxamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings
Structural Variations and Physicochemical Properties The target compound differs from H2L8 (a thiourea derivative) by replacing the thiourea group with a benzofuran core. This substitution likely reduces metal-binding capacity but improves metabolic stability due to reduced susceptibility to hydrolysis . Compared to the sulfonyl-containing analog (CAS 670258-29-4), the target compound lacks a sulfonyl group, resulting in lower molecular weight (~435.5 vs. The methoxy group in both compounds may contribute to similar electronic profiles . The 4-chlorobenzoyl analog (CAS 923216-66-4) has a higher XLogP3 (~4.5 vs. ~4.1), suggesting that the methoxy group in the target compound improves hydrophilicity, which could enhance bioavailability .
Biological Activity
- H2L8 demonstrates metal ion chelation and antifungal properties, likely due to its thiourea moiety. The target compound’s benzofuran core may instead favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors .
- Compound 12a (antituberculosis) highlights the importance of hydroxyl and alkyl groups in enhancing hydrogen bonding and membrane permeability. The target compound’s methoxy and benzoyl groups may offer similar advantages but with distinct target specificity .
Synthetic Routes
- The target compound’s synthesis likely parallels methods described for H2L1–H2L9, involving condensation of cyclohexanecarbonyl chloride with a benzofuran intermediate. Advanced crystallographic tools (e.g., SHELXL, ORTEP) are critical for confirming its structure .
Research Implications
- Drug Design : The benzofuran-carboxamide scaffold offers tunability for optimizing pharmacokinetic properties. Substitutions like methoxy (electron-donating) vs. chloro (electron-withdrawing) can fine-tune electronic effects for target engagement .
- Biological Screening: Priority should be given to testing the target compound for kinase inhibition, antimicrobial activity, or CNS receptor modulation, given structural parallels to known bioactive molecules .
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 399.45 g/mol |
| Molecular Formula | C25H21NO4 |
| LogP | 5.8007 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.866 Ų |
The structure of the compound suggests a complex interaction with biological targets, which may underlie its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression.
- Cytotoxicity : The compound exhibits potent cytotoxic effects against a range of human cancer cell lines. In studies, it has been shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations .
- Enzyme Inhibition : It is believed to inhibit specific enzymes that are crucial for tumor growth and metastasis, including those involved in the epithelial-mesenchymal transition (EMT) process .
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing cell signaling pathways that regulate growth and survival in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell viability when treated with this compound. For instance, the IC50 values were reported to be as low as 18.9 nM in sensitive cell lines .
- Mechanistic Insights : Research indicates that the compound can enhance the effects of radiation therapy, suggesting its potential use as a radiosensitizer in combination treatments .
Anti-Metastatic Effects
The compound has also shown promise in inhibiting metastasis:
- Inhibition of Migration : In assays measuring cell migration and invasion, treatment with the compound led to a significant decrease in motility of cancer cells, indicating its role in preventing metastatic spread .
- Molecular Pathways : The compound's activity involves downregulation of integrin α7 and modulation of downstream signaling pathways such as FAK/AKT, which are critical for cell adhesion and migration .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Glioblastoma Cells : A study evaluated the effects on glioblastoma cell lines, revealing that treatment resulted in significant apoptosis and reduced tumor growth in xenograft models .
- Combination Therapy : Another case study explored its use in combination with conventional chemotherapy agents, reporting enhanced therapeutic outcomes compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
